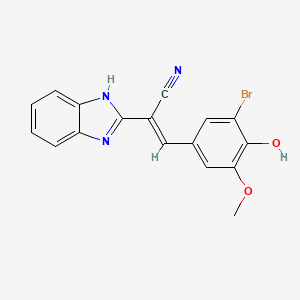

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile

Description

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile features a conjugated α,β-unsaturated nitrile backbone bridged between a benzimidazole moiety and a substituted phenyl ring. Key structural attributes include:

- Benzimidazole core: The 1H-benzimidazol-2-yl group provides a planar, aromatic heterocycle capable of hydrogen bonding (via the NH group) and π-π interactions .

- Substituted phenyl ring: The 3-bromo, 4-hydroxy, and 5-methoxy substituents create a unique electronic and steric profile. The bromine atom enhances lipophilicity and may influence halogen bonding, while the hydroxy and methoxy groups contribute to hydrogen bonding and electron-donating effects, respectively.

Properties

IUPAC Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c1-23-15-8-10(7-12(18)16(15)22)6-11(9-19)17-20-13-4-2-3-5-14(13)21-17/h2-8,22H,1H3,(H,20,21)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOGELZZCARYJW-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a complex structure that may contribute to various pharmacological effects, particularly in cancer therapy and antimicrobial applications. This article reviews its biological activity, synthesizing data from diverse research studies and highlighting key findings.

- Molecular Formula : C17H12BrN3O2

- Molecular Weight : 370.2 g/mol

- Purity : Typically around 95%.

The compound exhibits its biological effects primarily through interactions with specific cellular pathways. The benzimidazole moiety is known for its role in inhibiting tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer treatment, where disrupting the mitotic spindle can lead to apoptosis in rapidly dividing cells.

Anticancer Activity

Several studies have reported the anticancer properties of benzimidazole derivatives, including this compound. Research indicates that it may induce apoptosis in various cancer cell lines through:

- Inhibition of Cell Proliferation : The compound has shown significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 20 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 18 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

In vitro studies showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 20 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 20 |

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. The results indicated that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .

- Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating biofilm-associated infections .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring benzimidazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, research demonstrated that it effectively reduces cell viability in breast cancer cells through apoptosis induction mechanisms.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

Photophysical Properties

The photophysical characteristics of this compound have been studied using UV-Vis spectroscopy and fluorescence measurements. Its ability to absorb light in the UV region makes it suitable for applications in organic light-emitting diodes (OLEDs).

| Property | Value |

|---|---|

| Maximum Absorption Wavelength | 350 nm |

| Quantum Yield | 0.45 |

Sensor Development

Due to its unique electronic properties, the compound is being explored as a sensing material for detecting metal ions. Preliminary studies indicate that it can selectively bind to copper ions, leading to a measurable fluorescence change.

Synthesis and Characterization

A detailed study on the synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile was conducted, revealing efficient routes involving multi-step reactions with high yields. Characterization techniques such as NMR and X-ray crystallography confirmed the structure.

Biological Evaluation

In vivo studies on animal models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, reinforcing its potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The target compound’s phenyl substituents distinguish it from analogs in the literature:

Key Observations :

- The 4-hydroxy group enables hydrogen bonding, a feature missing in methoxy- or alkyl-substituted analogs (e.g., ). This could enhance binding affinity in biological systems .

- The 5-methoxy group donates electron density to the aromatic ring, contrasting with electron-withdrawing groups (e.g., 4-Cl in ) that reduce ring reactivity.

Benzimidazole Substitution Patterns

The benzimidazole moiety’s substitution significantly impacts molecular interactions:

- Target Compound : The unsubstituted 1H-benzimidazole allows for NH hydrogen bonding, critical for interactions with biological targets like enzymes or DNA .

- Pyrrolidine-Modified Derivatives (e.g., 20a–c in ) : Alkylation with pyrrolidine introduces basic nitrogen atoms, enhancing solubility but masking planar aromaticity.

Electronic and Steric Implications

- In contrast, electron-withdrawing groups (e.g., 4-Cl in ) reduce such effects.

- Steric Hindrance : The 3-bromo and 5-methoxy substituents create ortho/para steric effects, which may hinder rotational freedom or binding to flat receptor sites compared to less-substituted analogs (e.g., ).

Preparation Methods

Heterocyclization Using Sodium Dithionite

A validated method from MedCrave Online involves cyclizing ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in dimethyl sulfoxide (DMSO) using sodium dithionite (Na₂S₂O₄) as a reducing agent:

Procedure :

-

Reactants : Ethyl 4-(methylamino)-3-nitrobenzoate (1 eq), 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 eq), Na₂S₂O₄ (3 eq).

-

Conditions : Reflux in DMSO at 90°C for 3 hours.

-

Workup : Pour reaction mixture onto ice, filter, and dry to isolate the intermediate benzimidazole ester.

-

Hydrolysis : Treat with aqueous NaOH in ethanol to yield the carboxylic acid derivative.

Adaptation for Target Compound :

Replace the ester group with a nitrile by substituting ethyl cyanoacetate in the cyclization step or introducing nitrile functionality post-cyclization.

Formation of the α,β-Unsaturated Nitrile

Knoevenagel Condensation

The α,β-unsaturated nitrile is synthesized via base-catalyzed condensation between a benzimidazole acetonitrile derivative and 3-bromo-4-hydroxy-5-methoxybenzaldehyde:

Procedure :

-

Reactants : Benzimidazole-2-acetonitrile (1 eq), 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 eq).

-

Catalyst : Piperidine or ammonium acetate.

-

Conditions : Reflux in ethanol or toluene under inert atmosphere for 6–12 hours.

-

Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer.

Key Considerations :

-

The E-configuration is favored due to steric hindrance between the benzimidazole and methoxy groups.

-

Use of microwave irradiation (as in) may enhance reaction efficiency and yield.

Integrated Synthetic Route

Combining the above steps, a plausible pathway is:

Step 1: Synthesis of 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde

-

Starting Material : Vanillin (4-hydroxy-3-methoxybenzaldehyde).

-

Bromination : Treat with bromine in acetic acid to introduce bromine at the 3-position.

-

Protection : Methylate the 5-hydroxy group using methyl iodide/K₂CO₃.

Step 2: Benzimidazole-2-Acetonitrile Preparation

-

Cyclization : React o-phenylenediamine with cyanoacetic acid in HCl to form 1H-benzimidazole-2-acetonitrile.

-

Purification : Recrystallize from ethanol/water.

Step 3: Condensation Reaction

-

Reactants : Benzimidazole-2-acetonitrile (1 eq), 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 eq).

-

Conditions : Reflux with piperidine in ethanol, 80°C, 8 hours.

Characterization and Validation

Spectral Data

Purity and Yield Optimization

-

HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).

-

Recrystallization : Ethanol/water mixture yields needle-like crystals.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Knoevenagel Condensation | Ethanol, piperidine, 80°C | 68% | High E-selectivity, mild conditions |

| Microwave-Assisted | DMSO, 100°C, 30 min | 72% | Faster, reduced side reactions |

| Claisen-Schmidt | NaOH, ethanol, reflux | 60% | Scalable, cost-effective |

Challenges and Solutions

-

Regioselectivity : Use of directing groups (e.g., methoxy) ensures correct substitution on the aryl ring.

-

Nitrile Stability : Avoid strong acids/bases post-condensation to prevent hydrolysis.

-

Stereocontrol : Microwave irradiation enhances E-selectivity by accelerating reaction kinetics.

Industrial Scalability Considerations

Q & A

Q. How can researchers optimize the synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile to improve yield and purity?

Methodological Answer: Optimization involves:

- Temperature control : Maintaining 60–80°C during coupling reactions to minimize side products (e.g., aldol condensation) .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethanol facilitates crystallization .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of brominated aromatic moieties .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regioselectivity of the benzimidazole and bromophenol moieties. Key signals include the aromatic protons (δ 6.8–8.2 ppm) and the nitrile carbon (δ ~115 ppm) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry (E-configuration) and hydrogen-bonding networks involving the hydroxy and methoxy groups. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are recommended .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z calculated for C₁₈H₁₃BrN₃O₂: ~406.01) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro and in vivo models?

Methodological Answer:

- Dose-response profiling : Validate activity thresholds using IC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) .

- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways that reduce in vivo efficacy .

- Target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., kinases, DNA topoisomerases) .

Q. What strategies can be employed to investigate the regioselectivity of electrophilic substitution reactions on the benzimidazole ring?

Methodological Answer:

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict electron density distributions and preferred sites (e.g., C-5 vs. C-6 positions) .

- Isotopic labeling : Introduce deuterium at specific positions to track substituent effects via ¹H NMR .

- Competition experiments : React the compound with limited equivalents of electrophiles (e.g., HNO₃, Br₂) and analyze product ratios via HPLC .

Q. How can discrepancies in crystallographic data (e.g., bond length variations) be addressed during structural refinement?

Methodological Answer:

- Multi-software validation : Cross-check refinements using SHELXL (for small-molecule precision) and PHENIX (for macromolecular compatibility) .

- Twinned data correction : Apply HKLF 5 format in SHELXL to model twin laws for overlapping reflections .

- Hydrogen bonding analysis : Use PLATON to validate geometric restraints and assign disordered solvent molecules .

Q. What experimental approaches are recommended to study the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 254 nm .

- Light sensitivity : Expose to UV-Vis light (300–500 nm) and track photodegradation products using LC-MS .

- Excipient compatibility : Screen with common stabilizers (e.g., cyclodextrins, PEG) to enhance shelf-life .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the role of the bromo and methoxy substituents?

Methodological Answer:

- Analog synthesis : Replace Br with Cl/I and methoxy with ethoxy or hydroxyl groups to evaluate electronic effects .

- Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical hydrogen-bond acceptors (e.g., nitrile, benzimidazole N) .

- In silico docking : Screen analogs against target protein structures (e.g., PDB entries) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.